molecular formula C2H6N2O2 B089855 (Hydroxymethyl)urea CAS No. 1000-82-4

(Hydroxymethyl)urea

Cat. No.: B089855
CAS No.: 1000-82-4
M. Wt: 90.08 g/mol
InChI Key: VGGLHLAESQEWCR-UHFFFAOYSA-N
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Description

(Hydroxymethyl)urea, also known as N-(Hydroxymethyl)urea, is an organic compound with the chemical formula C2H6N2O2. It is a white crystalline solid that is soluble in water and alcohols. This compound is primarily used as an intermediate in the synthesis of various chemicals and resins, particularly in the production of urea-formaldehyde resins .

Mechanism of Action

While the exact mechanism of action of (Hydroxymethyl)urea is not clear, related compounds like Hydroxycarbamide have been studied. Hydroxycarbamide acts as a DNA replication inhibitor which causes deoxyribonucleotide depletion and results in DNA double strand breaks near replication forks .

Safety and Hazards

(Hydroxymethyl)urea can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research could focus on improving the performance of (Hydroxymethyl)urea in UF resins by glyoxalation . The UF resin containing 15 % glyoxalated lignin (GLUF15) exhibited less water absorption and formaldehyde release without significant differences in shear strength and physicochemical properties compared to the UF resin control .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Hydroxymethyl)urea can be synthesized through the reaction of urea with formaldehyde under alkaline conditions. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and automated systems ensures consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions: (Hydroxymethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (Hydroxymethyl)urea is unique due to its ability to form stable hydrogen bonds and its role as an intermediate in the production of urea-formaldehyde resins. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

hydroxymethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGLHLAESQEWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID5027350
Record name 1-(Hydroxymethyl)urea
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Molecular Weight

90.08 g/mol
Source PubChem
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Physical Description

Liquid, Colorless solid; [HSDB]
Record name Urea, N-(hydroxymethyl)-
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Record name (Hydroxymethyl)urea
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Solubility

VERY SOL IN WATER; SOL IN METHANOL, ACETIC ACID; SOL IN HOT ALCOHOL; INSOL IN ETHER
Record name (HYDROXYMETHYL)UREA
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Color/Form

PRISMS FROM ALCOHOL, COLORLESS CRYSTALS

CAS No.

1000-82-4, 78200-36-9
Record name (Hydroxymethyl)urea
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Record name (Hydroxymethyl)urea
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Record name Methyl hydroxyurea
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Record name (HYDROXYMETHYL)UREA
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Melting Point

111 °C
Record name (HYDROXYMETHYL)UREA
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5776
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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